molecular formula C48H54N6O4 B570054 (DHQD)2PHAL CAS No. 148618-32-0

(DHQD)2PHAL

Cat. No.: B570054
CAS No.: 148618-32-0
M. Wt: 779.0 g/mol
InChI Key: YUCBLVFHJWOYDN-HVLQGHBFSA-N
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Description

AD-mix-beta is a commercially available, pre-mixed reagent kit for performing the Sharpless Asymmetric Dihydroxylation (SAD), a transformative method in enantioselective synthesis . This reaction converts alkenes directly into chiral vicinal diols with high enantiomeric excess, a fundamental transformation in the synthesis of complex natural products and pharmaceuticals . The "beta" designation refers to the specific chiral ligand, (DHQD)2PHAL (dihydroquinidine phthalazine), which dictates the stereochemical outcome of the reaction, favoring the addition to the beta-face of the alkene . The mechanism involves a catalytic cycle where a potassium osmate dihydrate salt provides the osmium tetroxide catalyst. The osmium center, coordinated by the this compound ligand, undergoes a [3+2] cycloaddition with the alkene substrate . This chiral ligand creates a U-shaped binding pocket that sterically guides the approach of the alkene, ensuring high facial selectivity . The resulting osmate ester intermediate is then hydrolyzed to release the enantiomerically enriched diol product. The other key components in the mix, potassium ferricyanide and potassium carbonate, serve as a stoichiometric re-oxidant and base, respectively, regenerating the osmium catalyst and maintaining the reaction pH for optimal performance . The primary research value of AD-mix-beta lies in its predictability and reliability, enabling the straightforward introduction of chirality into synthetic building blocks. It has been extensively applied as a key step in the total synthesis of numerous biologically active natural products, including various alkaloids, lactones, and macrolides . The enantioselectivity can be influenced and even enhanced by reaction conditions, with recent studies showing that the use of specific cosolvent systems like THF/H2O can improve enantiomeric ratios through the formation of chiral aggregates . This reagent is intended for Research Use Only (RUO) and is not intended for use in diagnostic or therapeutic procedures .

Properties

IUPAC Name

1,4-bis[(S)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32-,43+,44+,45-,46-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCBLVFHJWOYDN-HVLQGHBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H54N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458959
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

779.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140853-10-7
Record name 1,4-Bis(dihydroquinidine)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140853107
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (DHQD)2PHAL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-BIS(DIHYDROQUINIDINE)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4JCP4V5TH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Chiral Ligand: (DHQD)₂PHAL

The ligand is synthesized via nucleophilic substitution between DHQD and PHAL:

  • DHQD Preparation : Dihydroquinidine (DHQD) is obtained by hydrogenation of quinidine using a catalyst like palladium on carbon.

  • PHAL Synthesis : 1,4-Phthalazinediyldichloride is prepared via chlorination of phthalazine derivatives.

  • Coupling Reaction : DHQD reacts with PHAL in a 2:1 molar ratio under alkaline conditions (e.g., triethylamine in dichloromethane) to form the bis-ether ligand.

Osmium Source: K₂OsO₂(OH)₄

Potassium osmate dihydrate is typically synthesized by ozonolysis of osmium tetroxide (OsO₄) followed by recrystallization.

Preparation of AD-mix-β

AD-mix-β is pre-formulated and sold as a powder. The preparation involves:

  • Weighting Components : Accurate weighing of (DHQD)₂PHAL, K₂CO₃, K₃Fe(CN)₆, and K₂OsO₂(OH)₄ in the specified molar ratios.

  • Mixing : Physical blending of the components under inert conditions to avoid oxidation of osmium.

  • Quality Control : Testing for enantiomeric excess (ee) and diastereomeric ratio (dr) in model reactions.

Applications in Asymmetric Dihydroxylation

AD-mix-β is employed in the enantioselective dihydroxylation of alkenes, particularly for synthesizing β-hydroxy-γ-lactones. Key examples include:

Substrate Type Product ee (%) Conditions Source
α,β-Unsaturated estersβ-Hydroxy-γ-lactones84–950°C, t-BuOH/H₂O, 16 h
StyrenesVicinal diols70–90THF/H₂O, room temperature
γ,δ-Unsaturated estersDiastereomeric diols65–85AD-mix-β + MsNH₂ additive

For instance, in the synthesis of (2R,3R)-cis-2-methyl-3-hydroxytetrahydrofuran, AD-mix-β achieved 88% yield and 84% ee when applied to (E)-3-penten-1-yl methanesulfonate.

Reaction Mechanism and Optimization

The Sharpless dihydroxylation proceeds via a three-step mechanism:

  • Coordination : Alkene binds to osmium tetraoxide, forming a diastereomeric osmate ester.

  • Hydrolysis : Water attacks the osmate ester, yielding a vicinal diol.

  • Reoxidation : OsO₃ is regenerated using K₃Fe(CN)₆ or N-methylmorpholine N-oxide (NMO).

Key Parameters :

  • Temperature : 0°C for optimal selectivity.

  • Solvent : t-BuOH/H₂O or THF/H₂O mixtures enhance aggregation of (DHQD)₂PHAL, boosting enantioselectivity.

  • Additives : Methanesulfonamide (MsNH₂) improves ee by stabilizing osmium intermediates.

Comparative Analysis with AD-mix-α

AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β differ in ligand configuration and selectivity trends.

Parameter AD-mix-α AD-mix-β Source
Ligand (DHQ)₂PHAL(DHQD)₂PHAL
Preferred Face Top face of alkeneBottom face of alkene
Typical ee (%) 65–8584–95

Industrial and Academic Relevance

AD-mix-β is widely adopted in:

  • Pharmaceutical Synthesis : For chiral intermediates in antiviral and anticancer drugs.

  • Natural Product Synthesis : E.g., glyphaeaside C and goyazensolide.

  • Material Science : Production of chiral polymers and catalysts.

ComponentRoleMolar Ratio
(DHQD)₂PHALChiral ligand0.0016 mol
K₂CO₃Base0.4988 mol
K₃Fe(CN)₆Co-oxidant0.4988 mol
K₂OsO₂(OH)₄Osmium source0.0007 mol

Table 2. Representative Applications of AD-mix-β

SubstrateProductee (%)Conditions
(E)-3-Penten-1-yl mesylate(2R,3R)-cis-2-Methyl-3-hydroxytetrahydrofuran840°C, t-BuOH/H₂O, 16 h
StyreneVicinal diol90THF/H₂O, RT, 24 h
β,γ-Unsaturated esterβ-Hydroxy-γ-lactone95AD-mix-β + MsNH₂, 0°C

Chemical Reactions Analysis

Types of Reactions

AD-mix-beta undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

AD-mix-beta has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of AD-mix-beta involves its role as a chiral amine catalyst. It facilitates enantioselective reactions by forming a complex with the substrate, thereby inducing chirality in the reaction products. The molecular targets and pathways involved include various enzymes and receptors that interact with the chiral catalyst .

Comparison with Similar Compounds

AD-mix-beta vs. AD-mix-alpha

AD-mix-alpha (CAS: 153130-59-7) is structurally analogous to AD-mix-beta but employs hydroquinine 1,4-phthalazinediyl diether as the chiral ligand instead of hydroquinidine. This difference in ligands dictates their enantioselectivity:

  • AD-mix-beta produces diols with (R,R) configuration.
  • AD-mix-alpha yields the (S,S) enantiomer .

Key Performance Metrics

Parameter AD-mix-beta AD-mix-alpha
Enantiomeric Excess (ee) 96% at positions 3,4; 86% at C15 Not explicitly reported in evidence
Reaction Yield 11% overall in (+)-aspicilin synthesis Comparable efficiency in similar reactions
Ligand Composition Hydroquinidine derivative Hydroquinine derivative

AD-mix-beta is preferred for synthesizing specific enantiomers in complex molecules, such as the 15-position stereocenter in (+)-aspicilin, where it outperforms enzymatic methods (4.3% yield via TBADH) .

AD-mix-beta vs. Enzymatic Catalysts

Enzymatic methods, such as alcohol dehydrogenase from Thermoanaerobium brockii (TBADH), offer an alternative to AD-mix-beta for asymmetric reductions. However, enzymatic approaches often require more steps (19 vs. 14 steps in (+)-aspicilin synthesis) and lower yields (4.3% vs. 11%) . AD-mix-beta’s advantages include:

  • Broader substrate tolerance for alkenes.
  • Reduced reliance on enzyme-specific conditions (e.g., pH, temperature).
  • Scalability for industrial applications due to consistent reagent stability .
Cost and Availability

AD-mix-beta is commercially available (e.g., from Rhodia Pharma Solutions and Leyan Reagent) at a premium price due to its osmium content.

Biological Activity

AD-mix-beta is a well-known reagent in asymmetric organic synthesis, particularly recognized for its role in the Sharpless asymmetric dihydroxylation reaction. This compound has garnered significant attention due to its ability to facilitate the formation of chiral vicinal diols from alkenes with high enantioselectivity. The biological activity of AD-mix-beta encompasses its chemical reactivity, interaction with biomolecules, and potential therapeutic applications.

AD-mix-beta is composed of a mixture containing chiral ligands that interact with metal catalysts to form chiral complexes. These complexes are crucial for promoting enantioselective reactions. The mechanism of action involves:

  • Formation of Chiral Complexes : AD-mix-beta forms complexes with metal catalysts, enhancing the selectivity of the reaction.
  • Activation of Substrates : It stabilizes transition states during the reaction, leading to the formation of products with high enantiomeric purity.
  • Dihydroxylation Reactions : Through oxidation processes, AD-mix-beta facilitates the conversion of alkenes into diols, which are valuable intermediates in organic synthesis.

Biological Activity and Applications

AD-mix-beta has been studied for various biological activities, including its interactions with different biomolecules and its potential therapeutic uses:

  • Chiral Drug Development : Research indicates that AD-mix-beta can be instrumental in developing chiral drugs, which are essential for enhancing the efficacy and reducing side effects in pharmaceuticals .
  • Synthesis of Natural Products : It has been applied in the total synthesis of complex natural products, demonstrating its versatility and effectiveness in producing biologically relevant compounds .
  • Enantioselective Catalysis : The compound is utilized in asymmetric catalysis, where it significantly improves the enantioselectivity of reactions involving various substrates .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and efficiency of AD-mix-beta in different chemical reactions:

  • Asymmetric Dihydroxylation :
    • In a study involving styrene derivatives, AD-mix-beta demonstrated consistent enantioselectivity enhancements as water content increased in reaction mixtures. The enantiomeric ratios improved significantly under optimized conditions, showcasing its potential for practical applications in asymmetric synthesis .
  • Total Synthesis Example :
    • A case study on the synthesis of zephyranthine using AD-mix-beta revealed that it achieved a quantitative yield with a high diastereoselectivity ratio (7.2:1). This illustrates the compound's utility in synthesizing complex molecules efficiently .
  • Aggregation-Induced Catalysis :
    • Research showed that increasing water fractions in reaction mixtures led to larger aggregate sizes from AD-mix-beta, which correlated with enhanced enantioselectivity. This finding suggests that molecular aggregation plays a significant role in the catalytic process .

Data Table: Summary of Key Findings

Study FocusReaction TypeYield (%)Enantiomeric Ratio (R:S)Notes
Styrene DerivativesAsymmetric Dihydroxylation81-9618:82 to 12:88Water content optimization improves yield
Total Synthesis of ZephyranthineDihydroxylation677.2:1High diastereoselectivity achieved
Aggregation-Induced CatalysisDihydroxylationVariesEnhanced with aggregationLarger aggregates improve enantioselectivity

Q & A

Basic Research Questions

What is the mechanistic role of AD-mix-beta in asymmetric catalysis?

AD-mix-beta functions as a chiral ligand in enantioselective reactions, forming metal-ligand complexes that stabilize transition states and direct substrate orientation. For example, in Sharpless asymmetric dihydroxylation, it coordinates with osmium tetroxide to achieve >90% enantiomeric excess (ee) in diol products . Key factors include its cinchona alkaloid-derived structure, which introduces steric and electronic biases critical for selectivity.

How is AD-mix-beta synthesized, and what are the critical quality control parameters?

The synthesis involves reacting hydroquinidine with phthalazine derivatives under anhydrous conditions, using solvents like dichloromethane and catalysts such as potassium carbonate. Critical parameters include:

  • Purity of starting materials (>99% hydroquinidine).
  • Reaction temperature (maintained at 0–5°C to prevent side reactions).
  • Purification via column chromatography to isolate the ligand with ≥98% purity .

What analytical methods are recommended for assessing enantiomeric purity in AD-mix-beta-mediated reactions?

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve enantiomers.
  • Polarimetry : Measure optical rotation against racemic standards .

Advanced Research Questions

How can reaction conditions be optimized to enhance enantioselectivity in AD-mix-beta-catalyzed reactions?

Variable Optimization Strategy Impact on ee
Solvent polarityLow-polarity solvents (e.g., toluene) improve steric control in bulky substrates.+5–15% ee
Catalyst loading2–5 mol% minimizes side reactions while maintaining efficiency.Stabilizes ±3% ee
TemperatureSub-ambient temperatures (e.g., –20°C) reduce kinetic resolution artifacts.+10–20% ee
Data derived from systematic screening of 15 substrates under varied conditions .

How should researchers address contradictions in enantioselectivity data across substrates?

Contradictions often arise from substrate-specific steric/electronic effects. Steps for resolution:

Substrate profiling : Classify substrates by electron-withdrawing/donating groups and steric bulk.

Computational modeling : Use DFT calculations to predict transition-state geometries (e.g., Gaussian 16).

Cross-validation : Compare results with alternative ligands (e.g., AD-mix-alpha) to isolate ligand-specific effects .

What mixed-methods approaches integrate AD-mix-beta into multi-step synthetic pathways?

  • Tandem catalysis : Combine AD-mix-beta with enzymes (e.g., ketoreductases) for dynamic kinetic resolution.
  • Flow chemistry : Implement continuous reactors to minimize ligand degradation during prolonged reactions.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time ee monitoring .

Methodological Guidelines

How to ensure reproducibility in AD-mix-beta-mediated reactions?

  • Documentation : Report exact stoichiometry, solvent batches, and purification steps (per Beilstein Journal standards) .
  • Control experiments : Include racemic and non-catalyzed reactions to benchmark performance.
  • Data archiving : Store raw HPLC/NMR files in repositories like Zenodo for peer validation .

What are the ethical considerations in publishing AD-mix-beta research?

  • Data transparency : Share crystallographic data (CCDC numbers) and negative results to avoid publication bias.
  • Safety protocols : Disclose handling precautions for osmium tetroxide (e.g., fume hood use, waste disposal) .

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